

A Comparative Guide to Analytical Standards for 2-Fluorothioanisole

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Compound of Interest

Compound Name: 2-Fluorothioanisole

Cat. No.: B1305481

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For researchers, scientists, and professionals in drug development, the quality and reliability of analytical standards are paramount for accurate and reproducible results. This guide provides a comparative overview of analytical standards for **2-Fluorothioanisole**, with a focus on key performance characteristics and the experimental data to support them. We also present a comparison with viable alternatives, 4-Fluorothioanisole and the parent compound, Thioanisole, to provide a broader context for analytical method development and substance identification.

Comparison of Analytical Standards

The selection of an appropriate analytical standard is critical for the validation and routine use of analytical methods. Key parameters for consideration include purity, the presence of impurities, and confirmation of identity. While a specific Certified Reference Material (CRM) for **2-Fluorothioanisole** is not widely available, various commercial suppliers offer materials with specified purity levels.^{[1][2][3]} This section compares the typical specifications of **2-Fluorothioanisole** with its common isomers and parent compound.

Table 1: Comparison of Typical Specifications for Thioanisole Derivatives

Parameter	2-Fluorothioanisole	4-Fluorothioanisole	Thioanisole (Analytical Standard)
Purity (by GC)	≥97% to >98.0% [4]	97% [5] [6]	≥99.0% [2]
Identity Confirmation	Conforms to structure by NMR	Conforms to structure by NMR	Conforms to structure by NMR
Appearance	Colorless to light yellow liquid	Colorless liquid [4]	Colorless liquid
Molecular Formula	C ₇ H ₇ FS	C ₇ H ₇ FS [5]	C ₇ H ₈ S [2]
Molecular Weight	142.19 g/mol	142.19 g/mol [5]	124.20 g/mol [2]
Boiling Point	197-199 °C [4]	184-185 °C [5]	188 °C [2]
Density (at 25 °C)	1.174 g/mL [4]	1.167 g/mL [5]	1.057 g/mL (at 20 °C) [2]
Refractive Index (n ₂₀ /D)	1.5590 [4]	1.551 [5]	1.587 [2]

Experimental Protocols

Detailed and robust experimental protocols are essential for verifying the quality of analytical standards and for their use in further analytical work. Below are typical protocols for Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy that can be applied to **2-Fluorothioanisole** and related compounds.

Protocol 1: Purity Determination by Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for determining the purity of volatile and thermally stable compounds like **2-Fluorothioanisole**.

1. Instrumentation:

- Gas chromatograph equipped with a flame ionization detector (FID).
- Capillary column: 30 m x 0.25 mm ID, 0.25 μ m film thickness (e.g., DB-5 or equivalent).

2. Reagents and Materials:

- High-purity helium or nitrogen as carrier gas.
- High-purity hydrogen and air for the FID.
- **2-Fluorothioanisole** standard.
- GC-grade solvent for dilution (e.g., dichloromethane or hexane).

3. Chromatographic Conditions:

- Injector Temperature: 250 °C
- Detector Temperature: 300 °C
- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 250 °C.
 - Hold at 250 °C for 5 minutes.
- Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
- Injection Volume: 1 μ L.
- Split Ratio: 50:1.

4. Sample Preparation:

- Accurately weigh approximately 50 mg of the **2-Fluorothioanisole** standard and dissolve in 50 mL of the chosen solvent in a volumetric flask.

5. Analysis:

- Inject the prepared sample solution into the GC system.
- Record the chromatogram and integrate the peak areas.

6. Calculation of Purity:

- Purity (%) = (Area of the main peak / Total area of all peaks) x 100.

Protocol 2: Identity Confirmation by ^1H and ^{13}C NMR Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation and confirmation of the identity of organic molecules.

1. Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher).

2. Reagents and Materials:

- **2-Fluorothioanisole** standard.
- Deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Tetramethylsilane (TMS) as an internal standard (if not already in the solvent).

3. Sample Preparation:

- Dissolve 5-10 mg of the **2-Fluorothioanisole** standard in approximately 0.7 mL of the deuterated solvent in an NMR tube.

4. ^1H NMR Acquisition Parameters:

- Pulse Program: Standard single pulse.
- Spectral Width: -2 to 12 ppm.

- Acquisition Time: ~3-4 seconds.

- Relaxation Delay: 2 seconds.

- Number of Scans: 16.

5. ^{13}C NMR Acquisition Parameters:

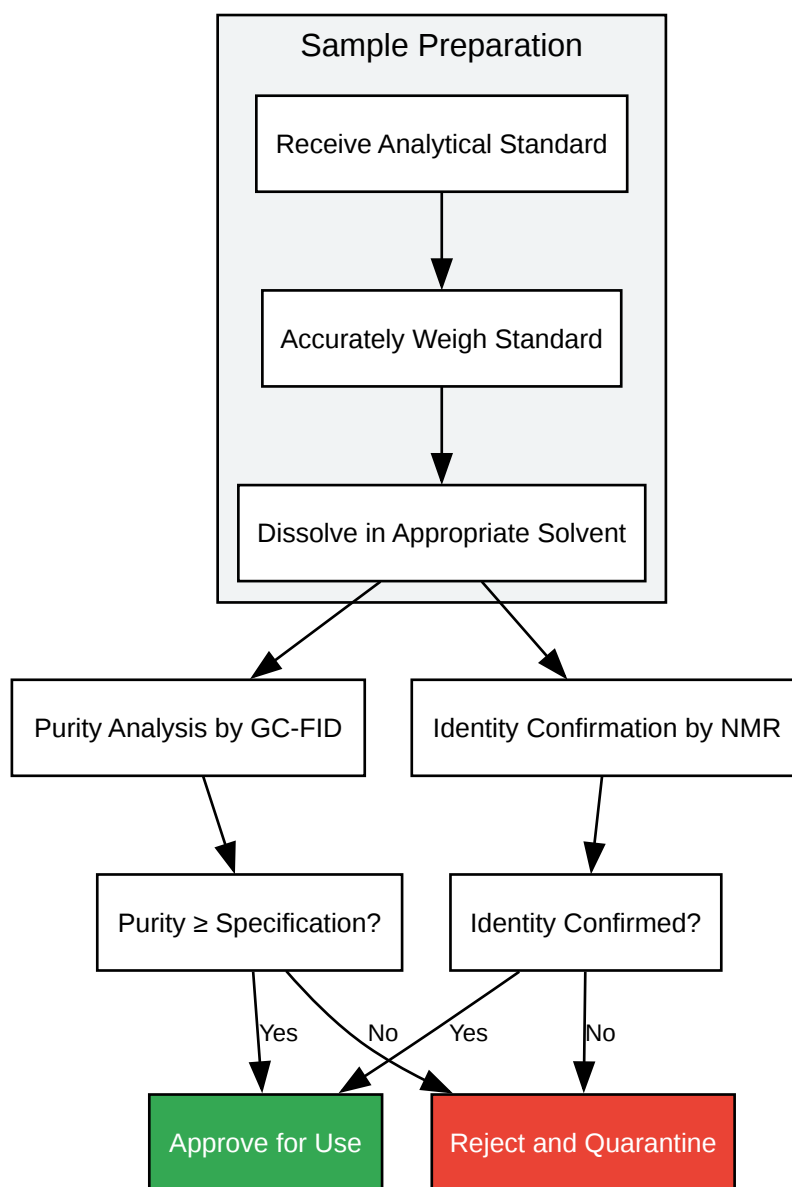
- Pulse Program: Proton-decoupled.
- Spectral Width: 0 to 200 ppm.
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 1024 or more, depending on concentration.

6. Data Processing and Interpretation:

- Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
- Integrate the peaks in the ^1H spectrum and assign the chemical shifts.
- Assign the chemical shifts in the ^{13}C spectrum.
- Compare the obtained spectra with known reference spectra or predicted chemical shifts to confirm the structure of **2-Fluorothioanisole**.

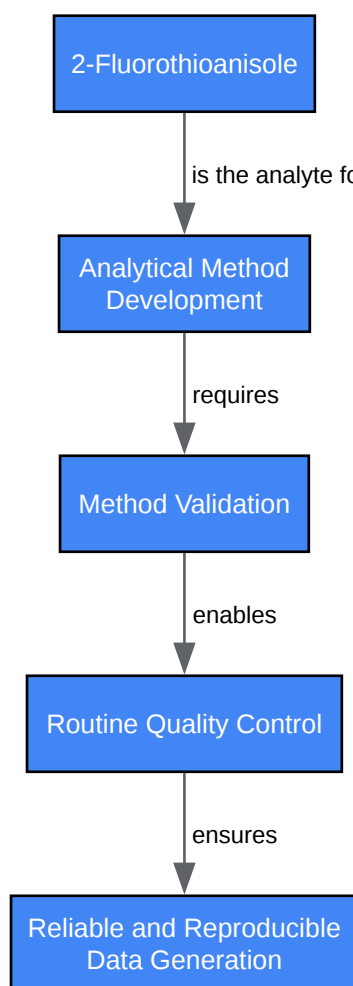
Mandatory Visualizations

To ensure a systematic approach to the qualification and use of analytical standards, a clear workflow is essential. The following diagrams illustrate the logical relationships in the handling and analysis of these materials.



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Caption: Workflow for Analytical Standard Qualification.



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Caption: Logical Flow from Substance to Data Integrity.

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